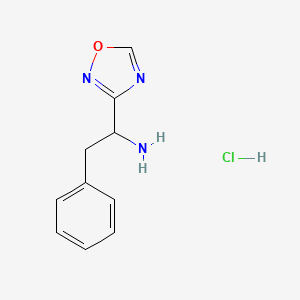

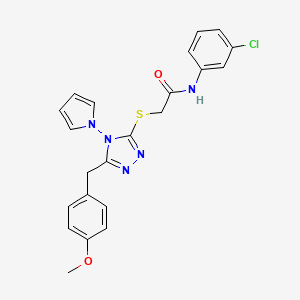

![molecular formula C8H11NO2S2 B2463359 (4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine CAS No. 1778636-43-3](/img/structure/B2463359.png)

(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

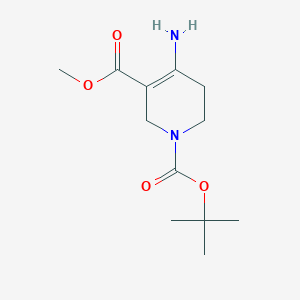

“(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine” is a chemical compound with the molecular weight of 339.44 . Its IUPAC name is N-((4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-1,4,5,6-tetrahydro-1lambda3-thieno[2,3-b]thiopyran-4-yl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8,18H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.44 .Scientific Research Applications

Synthesis and Intermediates

- The compound has been studied as an intermediate in the synthesis of various pharmaceutical agents. For instance, Lei (2007) detailed the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, from 2-mercaptothiophene and crotonic acid, leading to 5,6-dihydro-6-methyl-4H-thieno[2,3-b] thiopyrane-4-one through several steps including cycloration and amination (Lei, 2007).

- Turcu et al. (2009) researched the kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase in organic solvents. This included the preparation of stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, starting from racemic cis-dihydrothiopyranol intermediates (Turcu, Rantapaju, & Kanerva, 2009).

Chemical Structure and Properties

- Schweiger (1982) synthesized and studied the tautomers of 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and related compounds. The research provided insights into the chemical structure and reaction patterns of these compounds (Schweiger, 1982).

Carbonic Anhydrase Inhibitor Applications

- Matuszewski et al. (1990) developed a stereoselective assay for the optical isomers of 5,6-dihydro-4-[(2-methylpropyl)amino]-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide in human whole blood. This compound is a topically effective carbonic anhydrase inhibitor, highlighting its potential use in clinical settings (Matuszewski, Constanzer, Hessey, & Bayne, 1990).

Applications in Organic Chemistry

- Various studies, such as those by Koley et al. (2013), have explored the compound's utility in organic chemistry, particularly in the synthesis of highly functionalized dihydro-4H-thiopyrans through catalyst-free and solvent-free methods (Koley, Chowdhury, Chanda, Ramulu, & Singh, 2013).

Mechanism of Action

Target of Action

Similar compounds have demonstrated diverse biological activity ranging from anti-inflammatory and antiviral to atp-sensitive potassium channel (katp) openers .

Mode of Action

It’s known that the cyclic sulfone motif is present in a large number of bioactive molecules . The compound’s interaction with its targets could involve binding to these targets, leading to changes in their function.

Result of Action

Similar compounds have demonstrated diverse biological activity, suggesting that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSMBAIDAZWPRP-FSPLSTOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

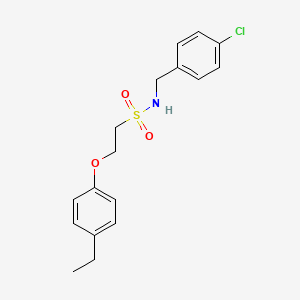

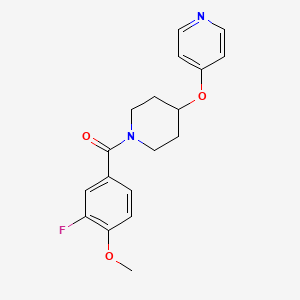

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)

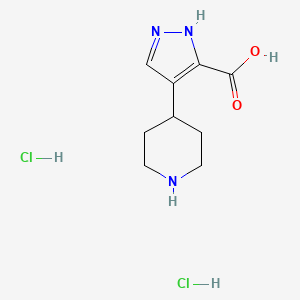

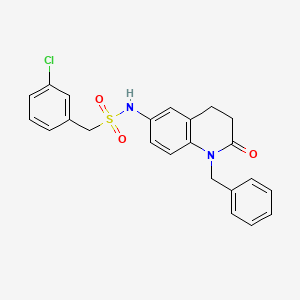

![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)

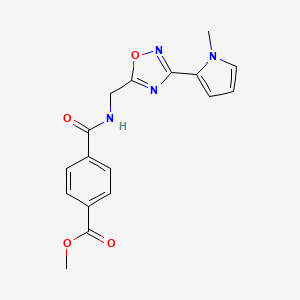

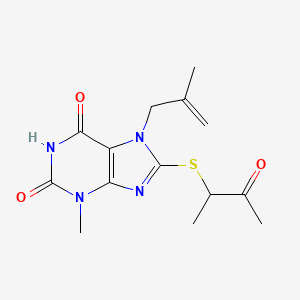

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)